

Comparative Crystallographic Analysis of 2-Bromo-3-phenyl-1-propene Derivatives

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Compound of Interest

Compound Name: 2-Bromo-3-(3-chlorophenyl)-1-propene

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A Guide for Researchers in Structural Biology and Drug Discovery

This guide provides a comparative analysis of the X-ray crystallographic data for a series of 2-bromo-3-phenyl-1-propene derivatives. While specific crystallographic data for **2-Bromo-3-(3-chlorophenyl)-1-propene** was not readily available in the surveyed literature, this guide presents data from structurally similar compounds to offer insights into the conformational properties and crystal packing of this class of molecules. The information herein is intended to support researchers, scientists, and drug development professionals in understanding the structure-property relationships of these compounds.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of 2-bromo-3-phenyl-1-propene derivatives and related compounds. These molecules share a common structural motif, allowing for a comparative analysis of the effects of different substituents on their crystal structures.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Volume (Å³)	Z
Derivative 1: 2-bromo-1-(5-oxido-3-phenyl-1,2,3-oxadiazolium-4-yl)-3-phenylprop-2-en-1-one[1]	C ₁₇ H ₁₁ BrN ₂ O ₃	Monoclinic	P2 ₁ /c	15.051 2(5)	5.9887 (2)	22.394 0(6)	129.44 4(2)	1558.8 0(8)	4
Derivative 2: 2-Bromo-1-(2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one[2]	C ₁₆ H ₁₂ BrClO ₂	Monoclinic	P2 ₁ /c	10.386 0(2)	15.659 0(3)	8.7010 (2)	98.687 (1)	1415.8 7(5)	4

Deriva

tive 3:

2,3-

Dibro

mo-

1,3-

C₁₅H₁₀

Orthor

bis(4-

Br₂Cl₂

hombi

Pbca

chloro

phenyl

)propa

n-1-

one[3]

5.7599 17.123 30.198

(3) 3(8) 3(13)

90

2978.4

(2)

8

Experimental Protocols

The following protocols describe the general methodologies for the synthesis and single-crystal X-ray diffraction analysis of compounds similar to **2-Bromo-3-(3-chlorophenyl)-1-propene** derivatives.

Synthesis of 2-Bromo-3-phenyl-1-propene Derivatives

A common synthetic route for this class of compounds involves the bromination of a corresponding chalcone precursor. For example, to synthesize a derivative like 2,3-Dibromo-1,3-bis(4-chlorophenyl)propan-1-one, the precursor 1,3-Bis(p-chlorophenyl)prop-2-en-1-one is dissolved in glacial acetic acid with gentle warming. A solution of bromine in glacial acetic acid is then added dropwise with constant stirring until the yellow color of the bromine persists. The reaction mixture is typically left to stand at room temperature overnight, allowing for the crystallization of the dibromo-propanone product. The resulting crystals are then collected by filtration, washed with ethanol, and dried. Recrystallization from a suitable solvent, such as ethanol, by slow evaporation can yield single crystals suitable for X-ray analysis.[3]

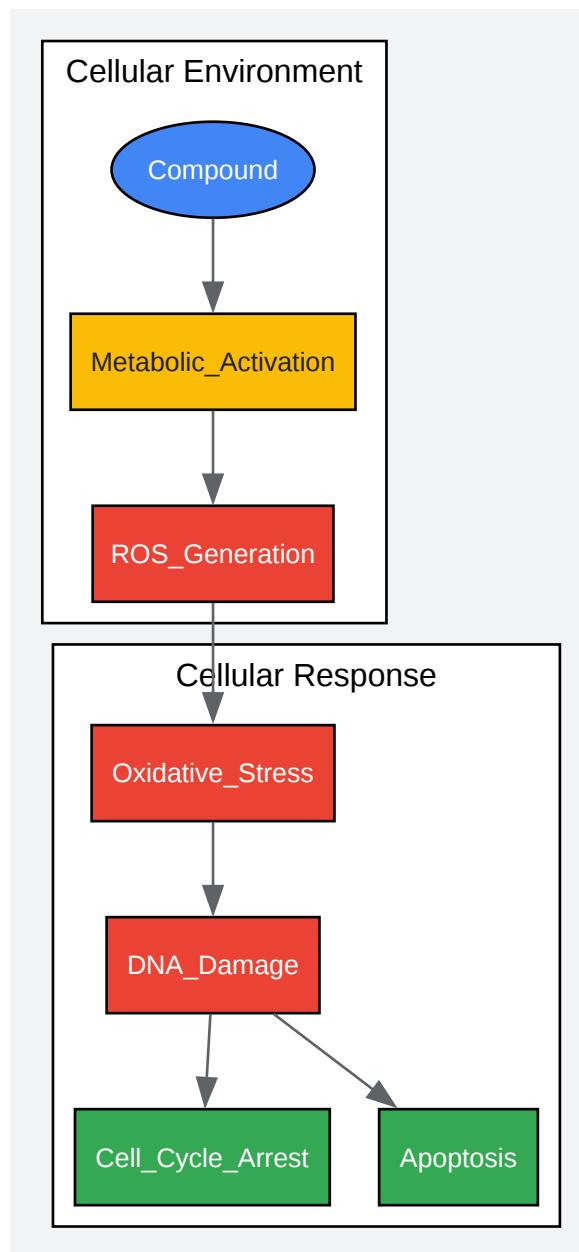
Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid.[4][5] The general workflow for the crystallographic analysis of small molecules is as follows:

- Crystal Selection and Mounting: A suitable single crystal, typically a few hundred micrometers in each dimension with well-defined faces and no visible defects, is selected under a microscope.[6] The crystal is then mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a diffractometer, and a beam of monochromatic X-rays is directed at it.[7] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots.[5] This pattern is recorded by a detector. Data collection parameters such as crystal-to-detector distance, exposure time, and oscillation angle are optimized for each crystal.[8]
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods. This initial model is then refined to achieve the best possible fit between the calculated and observed diffraction data.[9]

Potential Biological Signaling Pathway

While the specific biological activity of **2-Bromo-3-(3-chlorophenyl)-1-propene** derivatives is not extensively documented, related compounds have been shown to possess genotoxic effects and interact with cellular pathways.[10] For instance, 2-Bromo-3'-chloropropiophenone, an impurity in the drug bupropion, has been shown to be mutagenic, clastogenic, and aneuploidogenic, with its activity mediated by the generation of reactive oxygen species (ROS).[10] Based on this, a plausible signaling pathway for the biological activity of these compounds could involve the induction of oxidative stress, leading to DNA damage and subsequent cellular responses.



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Caption: Hypothetical signaling pathway for 2-bromo-3-phenyl-1-propene derivatives.

Experimental Workflow for Crystallographic Analysis

The process of determining the crystal structure of a small molecule involves a series of sequential steps, from crystal preparation to data analysis and structure validation.



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Caption: Workflow for small molecule X-ray crystallography.

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